4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Description
4-[3-(Furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a pyrazoline-containing heterocyclic compound with a complex molecular architecture. Its structure integrates a furan ring, a 6-methyl-2-oxo-4-phenylquinoline moiety, and a dihydropyrazoline scaffold linked to a terminal oxobutanoic acid group. This compound is hypothesized to exhibit biological activity due to structural similarities to non-competitive enzyme inhibitors and antimicrobial agents described in related studies .
Properties
CAS No. |
710986-95-1 |
|---|---|
Molecular Formula |
C27H23N3O5 |
Molecular Weight |
469.497 |
IUPAC Name |
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H23N3O5/c1-16-9-10-19-18(14-16)25(17-6-3-2-4-7-17)26(27(34)28-19)20-15-21(22-8-5-13-35-22)30(29-20)23(31)11-12-24(32)33/h2-10,13-14,21H,11-12,15H2,1H3,(H,28,34)(H,32,33) |
InChI Key |
UAPUFADEBJNDIG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CO5)C(=O)CCC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the formation of the pyrazole ring, and finally the introduction of the furan moiety. Each step requires specific reagents and conditions:
Quinoline Derivative Formation: The synthesis begins with the condensation of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline core.
Pyrazole Ring Formation: The quinoline derivative undergoes cyclization with hydrazine derivatives to form the pyrazole ring.
Furan Moiety Introduction: The final step involves the coupling of the pyrazole-quinoline intermediate with furan-2-carboxylic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The quinoline and pyrazole rings can be selectively reduced to their corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in medicinal chemistry or materials science.
Scientific Research Applications
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazoline Derivatives
Physicochemical and Pharmacological Insights
- Synthetic Efficiency : The target compound’s synthesis likely follows protocols similar to 24 –26 (General Procedure G), involving cyclocondensation and purification via flash chromatography . However, substituent steric effects (e.g., furan vs. bromophenyl) may influence reaction yields.
- Biological Potential: Analog 5a in demonstrates antimicrobial activity, implying that the quinoline-pyrazoline core may confer similar properties to the target compound . The oxobutanoic acid group could mimic carboxylate-containing bioactive molecules, enabling interactions with enzymatic targets.
Biological Activity
4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a complex organic compound notable for its unique structural features incorporating multiple heterocyclic rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.
Chemical Structure
The compound features several key structural components:
- Furan Ring : Contributes to its reactivity and biological interactions.
- Quinoline Moiety : Known for diverse pharmacological activities, including anticancer properties.
- Dihydropyrazole Unit : Implicated in various biological activities, including anti-inflammatory effects.
Synthesis
The synthesis of this compound can be achieved through various methodologies involving the reaction of furan derivatives with quinoline and pyrazole precursors. The synthetic pathways often include multi-step reactions that optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to 4-[3-(furan-2-yl)-5-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid. For instance, quinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3) cells.
Table 1: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 6BrCaQ | MDA-MB-231 | 10 |
| 3a | MDA-MB-231 | 28 |
| 3b | PC3 | 28 |
| 4g | MCF7 | 25 |
These findings indicate that the presence of the quinoline structure significantly enhances the compound's anticancer activity.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Hsp90 Client Proteins : Similar compounds have been shown to downregulate proteins such as HER2 and Raf-1, which are critical in cancer cell proliferation.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a crucial aspect of its therapeutic potential.
Other Biological Activities
Besides anticancer properties, the compound's structural components suggest potential activities such as:
- Antimicrobial Activity : Compounds with similar furan and quinoline structures have exhibited antimicrobial properties.
- Anti-inflammatory Effects : The dihydropyrazole unit is associated with anti-inflammatory activity, which may contribute to overall therapeutic efficacy.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Quinoline Derivatives : A recent study evaluated the antiproliferative effects of various quinoline derivatives against multiple cancer cell lines. The results indicated significant growth inhibition at varying concentrations, confirming the importance of structural modifications in enhancing bioactivity .
- Molecular Docking Studies : Computational studies using molecular docking simulations have provided insights into the binding affinity of this compound with specific enzymes and receptors, suggesting a multifaceted mechanism of action that warrants further investigation .
Q & A
Q. What are the key synthetic routes for this compound, and how are intermediates characterized?
The compound is synthesized via multi-step routes involving:
- Cyclization and condensation : Starting from furan derivatives and quinoline precursors, the pyrazole ring is formed using hydrazine hydrate. A diketone intermediate is critical for assembling the quinoline-pyrazole-furan scaffold .
- Functional group modifications : Post-cyclization steps include introducing the oxobutanoic acid moiety via ester hydrolysis or oxidation. Intermediates are characterized using -/-NMR, HPLC (>95% purity), and X-ray crystallography (for confirming stereochemistry and hydrogen bonding patterns) .
Q. What spectroscopic methods are used to confirm the compound’s structure?
- NMR : -NMR identifies proton environments (e.g., dihydropyrazole NH, furan aromatic protons). -NMR confirms carbonyl groups (quinolin-2-one, oxobutanoic acid) .
- HPLC : Validates purity (>95%) and monitors reaction progress .
- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds in the pyrazole ring) .
Q. What preliminary biological assays are recommended for this compound?
- Enzyme inhibition assays : Target kinases or proteases due to the quinoline-pyrazole scaffold’s similarity to kinase inhibitors .
- Antimicrobial screening : Test against Gram-positive/negative bacteria and fungi, inspired by structurally related thiadiazole and oxadiazole derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized, and side reactions mitigated?
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for pyrazole formation (e.g., from 5 hours to 30 minutes) .
- Purification strategies : Use flash chromatography for intermediates and recrystallization (e.g., from dioxane) for final products .
- Side reaction management : Monitor for unexpected cyclization (e.g., tricyclic byproducts) by controlling temperature and solvent polarity .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Vary substituents : Replace the 6-methyl group on the quinoline with halogens (Br, Cl) or electron-withdrawing groups to modulate electronic effects .
- Modify the furan ring : Substitute with thiophene or pyridine to assess heterocycle influence on bioavailability .
- Incorporate stereochemistry : Introduce chiral centers (e.g., at the dihydropyrazole ring) and evaluate enantiomer-specific activity .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Re-test conflicting results using standardized assays (e.g., MIC for antimicrobial studies) .
- Metabolic stability analysis : Use liver microsome assays to determine if rapid degradation explains inconsistent in vivo/in vitro results .
- Target specificity profiling : Employ proteome-wide screening (e.g., kinase profiling arrays) to identify off-target interactions .
Q. What strategies can improve the compound’s solubility and bioavailability?
- Prodrug synthesis : Convert the oxobutanoic acid to methyl ester for enhanced membrane permeability .
- Co-crystallization : Use co-formers (e.g., nicotinamide) to improve aqueous solubility via hydrogen bonding .
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers for sustained release in pharmacokinetic studies .
Methodological Notes
- Data interpretation : Cross-reference NMR shifts with computational models (e.g., DFT calculations) to resolve ambiguous peaks .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
